4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Description

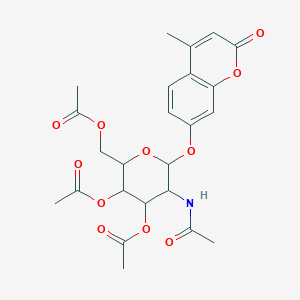

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside (hereafter referred to as the target compound) is a fluorogenic substrate widely used to detect and quantify the enzymatic activity of N-acetyl-α-D-glucosaminidase (EC 3.2.1.50), a lysosomal hydrolase critical in glycoconjugate metabolism . Its structure consists of a 4-methylumbelliferyl (4-MU) aglycone linked to a 2-acetamido-2-deoxy-α-D-glucopyranoside backbone with acetyl protecting groups at the 3, 4, and 6 hydroxyl positions (Figure 1). Upon enzymatic hydrolysis, the 4-MU group is released, emitting fluorescence measurable at 450 nm (excitation at 365 nm), enabling sensitive kinetic assays .

Properties

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGMYFQEBYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside typically involves the acetylation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside.

Enzymatic Reactions: It acts as a substrate for enzymes such as glycosidases, which cleave the glycosidic bond.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Enzymatic Reactions: Conducted under physiological conditions, often in buffered solutions to maintain enzyme activity.

Major Products Formed

Hydrolysis: Produces 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside and acetic acid.

Enzymatic Reactions: The major product is 4-Methylumbelliferone, which is released upon cleavage of the glycosidic bond.

Scientific Research Applications

Enzymatic Assays

1.1 N-Acetyl-alpha-D-glucosaminidase Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside is as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). When this substrate is hydrolyzed by the enzyme, it releases 4-methylumbelliferone, which can be quantitatively measured using fluorometric techniques. This method has been shown to be sensitive and effective for determining enzyme activity in various biological samples, including pig liver and human serum .

1.2 Fluorometric Measurement Techniques

The fluorometric assay utilizing this compound allows for the detection of low concentrations of N-acetyl-alpha-D-glucosaminidase, making it valuable in both research and clinical settings. The released 4-methylumbelliferone exhibits strong fluorescence, which can be measured with high precision . This technique has been instrumental in studying metabolic disorders where N-acetyl-alpha-D-glucosaminidase activity is altered.

Clinical Diagnostics

2.1 Renal Diagnostics

The compound has also found applications in renal diagnostics. It serves as a substrate for assessing enzyme activity related to glycosaminoglycan metabolism, which can be indicative of certain renal pathologies . The ability to measure enzyme activity non-invasively through urine samples enhances its utility in clinical settings.

2.2 Disease Biomarkers

Research indicates that alterations in the levels of N-acetyl-alpha-D-glucosaminidase can serve as biomarkers for various diseases, including certain types of cancer and metabolic disorders. The use of this fluorogenic substrate facilitates rapid screening and monitoring of disease progression or response to therapy .

Research Applications

3.1 Glycobiology Studies

In glycobiology, the compound is employed to study glycosylation patterns and enzyme specificity. Its ability to provide quantitative data on enzyme kinetics makes it a powerful tool for researchers investigating carbohydrate metabolism and related pathways .

3.2 Synthesis of Oligosaccharides

The compound is also used in synthetic chemistry for the preparation of oligosaccharides and glycosides. Its derivatives have been synthesized for further applications in drug development and bioconjugation strategies .

Comparative Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Enzymatic Assays | N-acetyl-alpha-D-glucosaminidase detection | High sensitivity and specificity |

| Clinical Diagnostics | Renal function assessment | Non-invasive testing via urine |

| Disease Biomarkers | Monitoring metabolic disorders | Rapid screening capabilities |

| Glycobiology Studies | Investigating glycosylation patterns | Quantitative data on enzyme kinetics |

| Synthesis of Oligosaccharides | Preparation of glycosides | Useful in drug development |

Case Studies

5.1 Case Study: Enzyme Activity Measurement

A study demonstrated the effectiveness of using 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside for measuring N-acetyl-alpha-D-glucosaminidase activity in human serum samples from patients with suspected metabolic disorders. The results indicated significant variations in enzyme activity compared to healthy controls, highlighting its potential as a diagnostic tool .

5.2 Case Study: Renal Function Assessment

In another study focused on renal diagnostics, researchers utilized this substrate to evaluate enzyme activity associated with glycosaminoglycan metabolism in patients with chronic kidney disease. The findings suggested a correlation between enzyme levels and disease severity, supporting its use as a biomarker for renal function assessment .

Mechanism of Action

The compound exerts its effects by serving as a substrate for glycosidases. When the glycosidic bond is cleaved by the enzyme, 4-Methylumbelliferone is released, which can be detected due to its fluorescent properties. This allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a family of glycosides modified with acetyl groups and fluorogenic/chromogenic aglycones. Below is a detailed comparison with its structural analogs:

Anomeric Configuration Variants

4-Methylumbelliferyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- Structural Difference: β-anomeric configuration at the glycosidic bond.

- Molecular Weight: 505.47 g/mol (C${24}$H${27}$NO$_{11}$) .

- CAS Number : 124167-45-9 .

- Enzyme Specificity: Substrate for β-specific enzymes (e.g., N-acetyl-β-D-glucosaminidase), unlike the α-anomeric target compound .

- Applications : Used in urinary enzyme assays for nephropathy and diabetes monitoring .

Aglycone Variants

Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

- Structural Difference : Phenyl group replaces 4-MU.

- Molecular Weight: 423.41 g/mol (C${20}$H${25}$NO$_{9}$) .

- CAS Number : 13089-19-5 .

- Function: Non-fluorogenic; primarily a synthetic intermediate for oligosaccharide synthesis .

- Solubility: Limited to chloroform and methanol, unlike the water-miscible target compound after deacetylation .

2-Methylphenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Hydrophobic Chain-Modified Derivatives

Nonyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

Trifluoroacetamido Derivatives

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside

- Structural Difference : Trifluoroacetamido group replaces acetamido.

- Impact : Enhanced electron-withdrawing effect may alter enzyme binding kinetics.

- Applications : Used in glycosidase inhibition studies .

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Azide

Comparative Data Table

Enzyme Specificity and Functional Implications

- Target Compound (α-anomer): Highly specific for α-glucosaminidases, critical in diagnosing Gaucher disease and α-mannosidosis .

- β-Anomer: Targets β-glucosaminidases, with elevated urinary levels indicating renal tubular damage .

- Acetyl Groups: Protect the sugar from non-specific hydrolysis; deacetylation in vivo enhances water solubility and enzyme accessibility .

Biological Activity

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (commonly referred to as 4-MU-GlcNAc) is a synthetic glycoside that has garnered attention in biochemical research due to its role as a substrate for various glycosidases. This compound serves as a fluorogenic substrate, allowing for the sensitive detection of enzymatic activity. Its biological activity is primarily linked to its interaction with specific enzymes involved in glycosylation processes.

Chemical Structure and Properties

The molecular formula of 4-MU-GlcNAc is with a molecular weight of approximately 365.32 g/mol. The structure includes a methylumbelliferone moiety, which is responsible for its fluorescent properties upon hydrolysis by glycosidases.

Enzymatic Hydrolysis

4-MU-GlcNAc is utilized extensively in assays for the detection of N-acetyl-α-D-glucosaminidase (EC 3.2.1.50) activity. Upon hydrolysis, it releases 4-methylumbelliferone, which can be quantitatively measured using fluorometric techniques. This property has been exploited in various studies to assess enzyme activity in different biological samples, including human serum and liver extracts .

Applications in Disease Diagnosis

The compound has been particularly useful in the diagnosis of lysosomal storage diseases such as Sanfilippo syndrome (specifically type B), where deficiencies in specific glycosidases lead to the accumulation of substrates like glucosamine derivatives. The fluorogenic assay using 4-MU-GlcNAc allows researchers to monitor enzyme deficiencies effectively .

Study 1: Enzymatic Assays

A study demonstrated the use of 4-MU-GlcNAc for measuring N-acetylglucosaminidase activity from pig liver extracts. The results indicated that the substrate could effectively differentiate between normal and deficient enzyme activities, providing a reliable method for clinical diagnostics .

Study 2: Mechanistic Insights into Hexosaminidases

Research investigating the mechanism of human nucleocytoplasmic hexosaminidases showed that compounds like 4-MU-GlcNAc can serve as model substrates to elucidate catalytic mechanisms. The study revealed that hexosaminidases utilize a substrate-assisted catalytic mechanism, highlighting the importance of the acetamido group in facilitating hydrolysis .

Comparative Data Table

| Property | 4-Methylumbelliferyl 2-Acetamido-3,4,6-Tri-O-Acetyl-α-D-Glucopyranoside |

|---|---|

| Molecular Formula | C15H19N1O10 |

| Molecular Weight | 365.32 g/mol |

| Fluorescent Detection | Yes (upon hydrolysis) |

| Enzyme Target | N-acetyl-α-D-glucosaminidase (Hexosaminidases) |

| Applications | Disease diagnosis (e.g., Sanfilippo syndrome), enzyme activity assays |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside?

- Methodology : The compound is synthesized via condensation of 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with 4-methylumbelliferone, followed by acetylation and borane-mediated reduction of the oxime intermediate. Final acetylation yields the target compound .

- Critical Step : Ensure precise control of reaction conditions (e.g., temperature, solvent purity) during nitroso intermediate formation, as improper handling may lead to undesired byproducts.

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : Assign anomeric proton signals (δ 5.1–5.3 ppm for α-configuration) and acetyl group protons (δ 1.8–2.1 ppm) to confirm regiochemistry .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 632.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a fluorogenic substrate?

- Case Study : In GM2 gangliosidosis diagnostics, discrepancies arise between hexosaminidase A/B activity measured with 4-methylumbelliferyl derivatives versus natural substrates.

- Solution : Normalize activity using dual substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside and its sulfated analog) to distinguish between enzyme isoforms and account for interference from lysosomal storage materials .

Q. What strategies optimize regioselective deprotection of acetyl groups for glycosylation studies?

- Methodology :

- Enzymatic Deacetylation : Use lipases (e.g., Candida antarctica lipase B) in anhydrous THF to selectively remove 6-O-acetyl groups while retaining 3,4-O-acetyl protection .

- Chemical Deprotection : Employ Zemplén transesterification (NaOMe/MeOH) for full deacetylation, but monitor reaction time to prevent β-elimination of the 4-methylumbelliferyl aglycone .

Experimental Design & Mechanistic Insights

Q. How to design assays probing glycosyltransferase specificity using this compound?

- Protocol :

Substrate Preparation : Dissolve the compound in DMSO (10 mM stock) and mix with UDP-glucose (donor) in Tris-HCl buffer (pH 7.4).

Enzyme Incubation : Add recombinant glycosyltransferase (e.g., GnT-I) and monitor fluorescence (Ex 360 nm/Em 450 nm) over 30 min .

Controls : Include assays with acetylated vs. deacetylated analogs to assess steric effects of 3,4,6-O-acetyl groups on enzyme recognition .

- Data Interpretation : A ≥50% reduction in fluorescence with acetylated substrates indicates steric hindrance at the enzyme active site .

Q. What mechanisms underlie pH-dependent fluorescence variability in enzymatic assays?

- Mechanism : The 4-methylumbelliferyl (4-MU) moiety exhibits pH-sensitive fluorescence:

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.